molecular formula C5H4BrF3N2 B1467623 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091597-62-3

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1467623
CAS No.: 2091597-62-3
M. Wt: 229 g/mol
InChI Key: PXVQREZRNOCOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, enhancing its lipophilicity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and other radical initiators. The reaction conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, perfluoroalkylation of aromatic compounds with trifluoromethyl bromide can lead to the formation of perfluoroalkylated derivatives .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes. The bromomethyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s reactivity and efficacy .

Comparison with Similar Compounds

Biological Activity

4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity. The compound's structure can be represented as follows:

C5H4BrF3N3\text{C}_5\text{H}_4\text{BrF}_3\text{N}_3

This unique arrangement allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit considerable antimicrobial properties. For instance, pyrazole compounds have been shown to possess activity against a range of bacteria and fungi. In particular, derivatives of pyrazoles have been evaluated for their efficacy against Candida albicans and other pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.003 µg/mL against C. albicans , indicating potent antifungal activity .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Pyrazole-based compounds are known to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies have shown that certain pyrazole derivatives can inhibit LDH with low nanomolar potency, leading to reduced lactate production and impaired glycolysis in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells . This suggests that this compound could serve as a lead compound for developing new cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly LDH. This inhibition disrupts the energy metabolism of cancer cells.
  • Antimicrobial Mechanisms : By interacting with microbial enzymes or disrupting cell membrane integrity, pyrazole derivatives can effectively inhibit the growth of bacteria and fungi.
  • Synergistic Effects : Some studies suggest that combining pyrazole derivatives with existing antibiotics may enhance their efficacy against resistant strains of bacteria .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of various pyrazole derivatives, this compound was included in a series of tests against C. albicans . The results indicated that this compound showed significant antifungal activity with an IC50 value comparable to established antifungal agents .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of pyrazole derivatives highlighted the ability of this compound to inhibit LDH activity in pancreatic cancer cells. The study reported that treatment with this compound led to a marked decrease in cell viability and lactate production, suggesting its potential as an anticancer agent .

Data Summary

Activity Type Target Pathogen/Cell Type IC50/MIC Value Reference
AntifungalC. albicans0.003 µg/mL
AntitumorMiaPaCa2 (pancreatic cancer)Low nM
AntitumorA673 (sarcoma)Sub-μM

Properties

IUPAC Name

4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQREZRNOCOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.